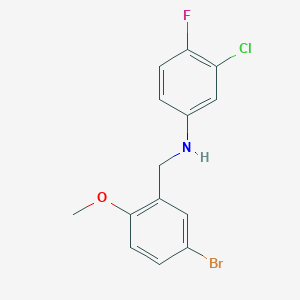
2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "TAK-385" and has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of TAK-385 involves its selective antagonistic effect on the gonadotropin-releasing hormone receptor. This receptor plays a key role in the regulation of hormone secretion, and the inhibition of this receptor can lead to the suppression of hormone secretion and the inhibition of tumor growth.
Biochemical and Physiological Effects:
TAK-385 has been shown to have a potent and selective antagonistic effect on the gonadotropin-releasing hormone receptor, which can lead to the suppression of hormone secretion and the inhibition of tumor growth. In addition, TAK-385 has been shown to have a long half-life and low clearance, which could make it a promising candidate for use in clinical settings.
実験室実験の利点と制限
One advantage of using TAK-385 in lab experiments is its potency and selectivity for the gonadotropin-releasing hormone receptor, which can lead to more precise and accurate results. However, one limitation of using TAK-385 is its potential toxicity and adverse effects, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on TAK-385, including its potential use as a treatment for hormone-related disorders such as endometriosis, uterine fibroids, and prostate cancer. In addition, further studies are needed to determine the optimal dosage and administration of TAK-385, as well as its potential side effects and toxicity. Finally, research is needed to explore the potential use of TAK-385 in other areas of scientific research, such as neuroscience and cardiovascular disease.
合成法
The synthesis of TAK-385 involves several steps, including the reaction of 4-chloro-3-methylphenol with 2-bromoacetophenone to form 2-(4-chloro-3-methylphenoxy)acetophenone. This intermediate is then reacted with 5,6,7,8-tetrahydro-1-naphthalenylamine to form the final product, 2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide.
科学的研究の応用
TAK-385 has been studied extensively for its potential applications in various fields of scientific research. One area of interest is its potential use as a treatment for hormone-related disorders such as endometriosis, uterine fibroids, and prostate cancer. TAK-385 has been shown to have a potent and selective antagonistic effect on the gonadotropin-releasing hormone receptor, which could lead to the suppression of hormone secretion and the inhibition of tumor growth.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13-11-15(9-10-17(13)20)23-12-19(22)21-18-8-4-6-14-5-2-3-7-16(14)18/h4,6,8-11H,2-3,5,7,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILBRWASGUJDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC3=C2CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)
![N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5699302.png)
![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)


![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)
![5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)


![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5699341.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5699349.png)
![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)

![2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B5699388.png)